Cas no 2227964-09-0 ((2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine)

(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
- EN300-1831705
- 2227964-09-0
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- Inchi: 1S/C11H23N/c1-9(12)4-5-10-6-7-11(2,3)8-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1
- InChI Key: IGZXXJAJHZOMFK-YHMJZVADSA-N
- SMILES: N[C@H](C)CCC1CCC(C)(C)C1
Computed Properties
- Exact Mass: 169.183049738g/mol
- Monoisotopic Mass: 169.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831705-10.0g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 10g |
$10375.0 | 2023-06-01 | ||
Enamine | EN300-1831705-0.05g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1831705-5g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1831705-2.5g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1831705-0.5g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1831705-5.0g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 5g |
$6996.0 | 2023-06-01 | ||
Enamine | EN300-1831705-0.25g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1831705-0.1g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1831705-1.0g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 1g |
$2412.0 | 2023-06-01 | ||
Enamine | EN300-1831705-1g |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine |
2227964-09-0 | 1g |
$1272.0 | 2023-09-19 |
(2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine
(2R)-4-(3,3-Dimethylcyclopentyl)butan-2-Amine: A Comprehensive Overview
The compound (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine, identified by the CAS number 2227964-09-0, is a specialized organic amine with significant applications in various fields of chemistry and pharmacology. This compound is notable for its unique stereochemistry and structural properties, which make it a valuable tool in modern chemical synthesis and drug development.
Recent advancements in chiral synthesis have highlighted the importance of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine as a key intermediate in the construction of complex molecular architectures. Its use in asymmetric catalysis has been particularly impactful, enabling the efficient production of enantiomerically pure compounds that are critical in pharmaceutical research.
The structural features of this compound include a cyclopentane ring substituted with two methyl groups at the 3-position and a butanamine backbone with an R configuration at the second carbon. This configuration imparts unique electronic and steric properties, making it highly versatile in both academic and industrial settings.
One of the most promising areas of application for (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine is in the development of bioactive molecules. Recent studies have demonstrated its utility as a chiral ligand in transition-metal-catalyzed reactions, facilitating the synthesis of novel drug candidates with improved efficacy and reduced side effects.
In addition to its role in catalysis, this compound has also found applications in polymer chemistry. Its ability to act as a building block for advanced materials has been explored in recent research, particularly in the context of creating stimuli-responsive polymers with potential uses in sensors and drug delivery systems.
The synthesis of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine typically involves multi-step processes that combine traditional organic chemistry techniques with modern stereoselective methodologies. Recent innovations have focused on improving the efficiency and scalability of these methods, ensuring that this compound remains accessible for large-scale applications.
Looking ahead, the continued exploration of (2R)-4-(3,3-dimethylcyclopentyl)butan-2-amine's properties is expected to unlock new opportunities across diverse disciplines. Its role as a chiral auxiliary and its potential in green chemistry practices are areas that warrant further investigation.
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